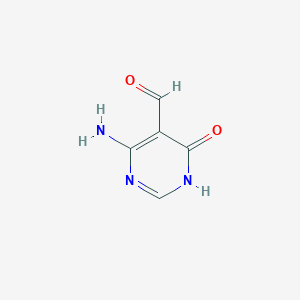
(R)-4,4-difluoro-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4,4-difluoro-3-methylpiperidine is a chiral piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-difluoro-3-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4,4-difluoro-3-methylpyridine derivative, using a chiral catalyst. The reaction conditions typically include the use of a hydrogen source, such as hydrogen gas, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-4,4-difluoro-3-methylpiperidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-4,4-difluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4,4-difluoro-3-methylpiperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicine, ®-4,4-difluoro-3-methylpiperidine derivatives are investigated for their potential therapeutic effects. These compounds may exhibit activity against various biological targets, making them candidates for the development of new medications.
Industry
In the industrial sector, ®-4,4-difluoro-3-methylpiperidine is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high-performance materials.
Mécanisme D'action
The mechanism of action of ®-4,4-difluoro-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-methylpiperidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
®-4-fluoro-3-methylpiperidine: Contains only one fluorine atom, which may affect its reactivity and interactions.
®-4,4-difluoropiperidine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
®-4,4-difluoro-3-methylpiperidine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H11F2N |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
(3R)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
ZNUSFHANDPUSAD-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CNCCC1(F)F |
SMILES canonique |
CC1CNCCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
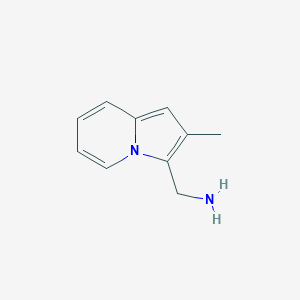
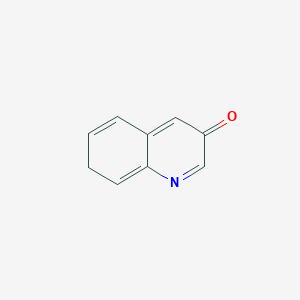

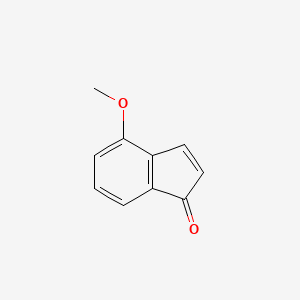
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
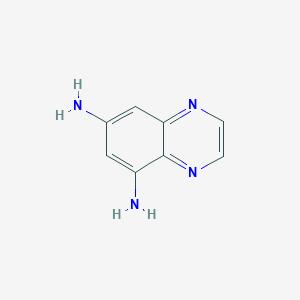

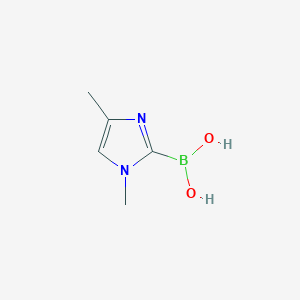

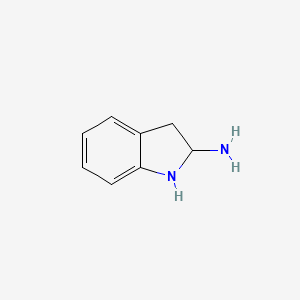

![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
